2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene and pteridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pteridine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include thiophene-2-carboxaldehyde, pteridine derivatives, and trifluoromethyl aniline. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pteridine ring can be reduced to form dihydropteridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and pteridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropteridine derivatives, and various substituted thiophene and pteridine compounds .
Scientific Research Applications
2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and dorzolamide contain the thiophene nucleus and exhibit similar biological activities.
Pteridine Derivatives: Compounds like methotrexate and folic acid share the pteridine ring structure and have significant biological roles
Uniqueness
What sets 2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide apart is its unique combination of thiophene and pteridine rings, along with the trifluoromethyl phenyl group. This unique structure contributes to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H14F3N5O2S2 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H14F3N5O2S2/c21-20(22,23)13-5-1-2-6-14(13)26-15(29)11-32-19-27-17-16(24-7-8-25-17)18(30)28(19)10-12-4-3-9-31-12/h1-9H,10-11H2,(H,26,29) |
InChI Key |
GWJUWGPKMSBMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.